![molecular formula C14H10BrNOS3 B2371413 4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 2379985-83-6](/img/structure/B2371413.png)

4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

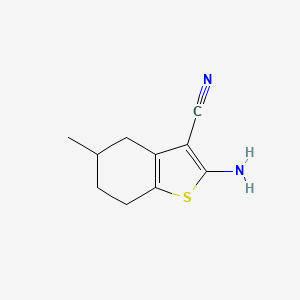

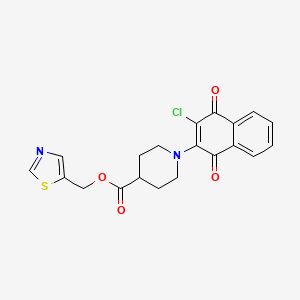

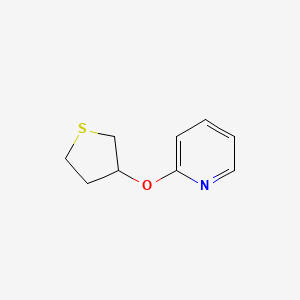

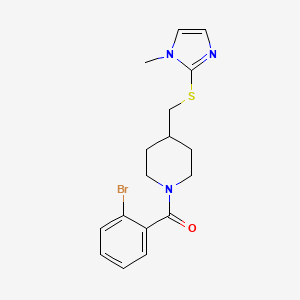

“4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide” is a complex organic compound. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized through Suzuki cross-coupling reactions . The reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the existence of glacial acetic acid provided (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in excellent yield .Molecular Structure Analysis

The molecular structure of “4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide” is likely to be complex due to the presence of multiple rings and functional groups. The presence of bromo functionality at position 4 is a useful handle for halogen exchange or coupling chemistry .Scientific Research Applications

Photostabilization in Polymer Science

Research has shown the effectiveness of thiophene derivatives in enhancing the photostability of materials. For instance, synthesized thiophenes like N-[(3-bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline and related compounds have been found to significantly reduce the level of photodegradation in poly(vinyl chloride) (PVC) films. These materials act either by directly absorbing UV radiation and dissipating energy as heat or by transferring energy from excited state PVC to the additive for dissipation (Balakit et al., 2015).

Catalytic and Synthetic Applications

Thiophene derivatives are pivotal in various synthetic and catalytic processes. The synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, for example, involves direct lithiations and bromination reactions starting from thiophene, highlighting the compound's utility in complex organic syntheses (Bar & Martin, 2021).

Polymerization and Material Science

The compound has also been explored in the field of material science, particularly in polymerization. The copolymerization of 4-bromo-2-vinyl thiophene with methyl methacrylate and n-butyl acrylate indicates its reactivity and potential in creating novel polymeric materials (Trumbo, 1992).

Computational Chemistry and Spectroscopy

In the realm of computational chemistry and spectroscopy, thiophene derivatives have been synthesized and analyzed using techniques like DFT simulations, revealing crucial insights into their molecular properties and reactivity (Balakit et al., 2017).

Nonlinear Optical Properties

The study of nonlinear optical properties of thiophene derivatives has been significant in understanding their potential in electronic and photonic applications. Research involving Suzuki cross-coupling reactions and DFT calculations on these compounds provides valuable insights into their electronic and nonlinear optical behaviors (Ahmad et al., 2021).

Heterocyclic Synthesis

Thiophene derivatives play a crucial role in heterocyclic chemistry, contributing to the synthesis of a wide range of biologically active compounds. This includes the creation of pyrazole, isoxazole, pyrimidine, triazine derivatives, showcasing the versatility of thiophene-based compounds in medicinal chemistry (Mohareb et al., 2004).

Anticancer and Antibacterial Research

The compound's derivatives have been investigated for their anticancer and antibacterial properties. Studies reveal that certain thiophene-2-carboxaldehyde derivatives exhibit promising antibacterial and antifungal activities, along with unique binding characteristics to proteins like Human Serum Albumin (HSA), which is significant in pharmacological research (Shareef et al., 2016).

Antimalarial Drug Development

Some derivatives of thiophene, specifically benzothiophene carboxamide derivatives, have been identified as potent inhibitors of Plasmodium falciparum, the parasite causing malaria. This highlights the compound's potential in developing new antimalarial drugs (Banerjee et al., 2011).

properties

IUPAC Name |

4-bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNOS3/c15-11-4-13(20-8-11)14(17)16-5-12-3-10(7-19-12)9-1-2-18-6-9/h1-4,6-8H,5H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPNDNUAVRZTNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CSC(=C2)CNC(=O)C3=CC(=CS3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNOS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2371331.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2371332.png)

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2371341.png)

![Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2371343.png)

![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2371345.png)

![Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2371347.png)

![2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2371351.png)

![3-[(E)-2-(2-Ethoxy-phenyl)-vinyl]-1H-quinoxalin-2-one](/img/structure/B2371352.png)